2-[4-(propan-2-ylsulfanyl)phenyl]-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide
CAS No.: 2034295-98-0
Cat. No.: VC4809121
Molecular Formula: C20H24N6OS
Molecular Weight: 396.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034295-98-0 |
|---|---|
| Molecular Formula | C20H24N6OS |
| Molecular Weight | 396.51 |
| IUPAC Name | 2-(4-propan-2-ylsulfanylphenyl)-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]acetamide |
| Standard InChI | InChI=1S/C20H24N6OS/c1-14(2)28-17-5-3-15(4-6-17)11-18(27)23-16-7-9-25(12-16)19-20-24-22-13-26(20)10-8-21-19/h3-6,8,10,13-14,16H,7,9,11-12H2,1-2H3,(H,23,27) |
| Standard InChI Key | XYSUEQKNAVVYLV-UHFFFAOYSA-N |
| SMILES | CC(C)SC1=CC=C(C=C1)CC(=O)NC2CCN(C2)C3=NC=CN4C3=NN=C4 |
Introduction
Molecular Composition
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Chemical Name: 2-[4-(propan-2-ylsulfanyl)phenyl]-N-(1-{ triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide
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Functional Groups:
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Sulfanyl group attached to a phenyl ring.
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Triazolopyrazine heterocycle.
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Acetamide functionality linked to a pyrrolidine moiety.
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Key Features
The compound's structure suggests:
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Aromaticity: The presence of aromatic systems (phenyl and triazolopyrazine rings) may contribute to π–π interactions in biological environments.
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Hydrophilic and Lipophilic Balance: The sulfanyl group and acetamide provide polar characteristics, while the isopropyl group introduces hydrophobicity.
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Potential Bioactivity: The triazolo[4,3-a]pyrazine scaffold is frequently associated with pharmacological activities, including antimicrobial and antitumor properties.
Synthesis Pathway
While specific synthesis details for this exact compound are not available in the provided sources, similar compounds involving triazole derivatives and sulfanyl phenyl groups are synthesized through multi-step organic reactions. A plausible pathway includes:
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Formation of the Triazolopyrazine Core:
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Cyclization reactions involving hydrazine derivatives and pyrazine-based precursors.
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Introduction of the Sulfanyl Phenyl Group:
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Thiolation reactions using alkyl halides or thiols under basic conditions.
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Acetamide Functionalization:
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Acetylation of an amine precursor using acetic anhydride or acetyl chloride.
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Final Coupling:
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Amide bond formation between the pyrrolidine derivative and the acetamide moiety.
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Analytical Characterization
Compounds like this are typically characterized using advanced spectroscopic techniques:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identifies hydrogen (^1H) and carbon (^13C) environments in the molecule. |
| Mass Spectrometry | Confirms molecular weight and fragmentation patterns. |
| IR Spectroscopy | Detects functional groups (e.g., C=O stretch for amides). |
| X-Ray Crystallography | Determines three-dimensional molecular geometry (if crystalline). |
Pharmaceutical Research
The structural features suggest potential applications in medicinal chemistry:
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Antimicrobial Activity: Triazole derivatives are known to inhibit fungal and bacterial growth by targeting enzymes like lanosterol 14α-demethylase.
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Anticancer Potential: The heterocyclic core may interact with DNA or proteins involved in cancer pathways.
Drug Design
The compound's balance of hydrophilic and hydrophobic regions makes it a promising candidate for drug-likeness studies (e.g., Lipinski's Rule of Five).
Docking Studies
In silico studies on related molecules show strong binding affinities to biological targets such as enzymes or receptors ( ).
Future Directions
Further research on this compound could involve:
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Biological Testing: Screening for antimicrobial, anticancer, or anti-inflammatory activity.
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Structure Optimization: Modifying substituents to enhance potency and selectivity.
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Pharmacokinetics Studies: Evaluating absorption, distribution, metabolism, and excretion (ADME) properties.
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